molecular formula C23H36N4O2 B5618784 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5618784
M. Wt: 400.6 g/mol
InChI Key: HPHFHFZZKZOTAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related heterocyclic compounds involves complex reactions, including cyclization and cross-coupling techniques, to achieve desired molecular frameworks. For instance, the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrates the use of physicochemical and spectral characteristics to confirm chemical structures, highlighting the intricate processes involved in synthesizing complex molecules (Mehta et al., 2019).

Molecular Structure Analysis

Molecular docking and structure-activity relationship (SAR) studies are crucial for understanding how synthesized compounds interact with biological targets. The molecular docking study by Schrodinger 2018-1, maestro v11.5, for certain compounds indicates their potential as lead molecules in drug design, emphasizing the importance of molecular structure analysis in predicting bioactivity (Mehta et al., 2019).

Chemical Reactions and Properties

Chemical reactions, such as halocyclization, play a significant role in the synthesis of complex heterocyclic compounds. The reaction of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with halogens demonstrates the transformation into various hydrohalides, showcasing the diverse chemical reactions utilized in the synthesis of novel compounds (Zborovskii et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, of synthesized compounds are critical for their potential applications. For instance, the development of prodrugs to enhance the lipophilicity and oral absorption of glycoprotein IIb/IIIa antagonists showcases the significance of physical properties in drug formulation and delivery (Hutchinson et al., 1996).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity and stability under various conditions, is essential for the application of synthesized compounds. The study on the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases leading to unexpected rearrangements provides insight into the chemical behavior of such compounds, highlighting the complexity of their chemical properties (Sirakanyan et al., 2015).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-18(2)8-12-27-13-10-24-23(29)21(27)16-22(28)25(3)14-15-26-11-9-19-6-4-5-7-20(19)17-26/h4-7,18,21H,8-17H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHFHFZZKZOTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)N(C)CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

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